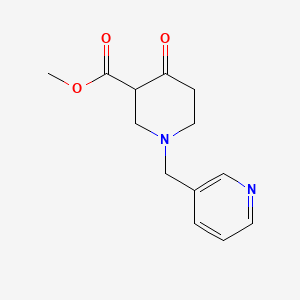
Methyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate
Cat. No. B8630860
M. Wt: 248.28 g/mol
InChI Key: XTAMSMSPNCEROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865758B2
Procedure details


0.200 g (1.034 mmol) of 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride (commercially available, ABCR), 0.54 mL (3.102 mmol) of diisopropylethylamine, 0.155 g (1.034 mmol) of sodium iodide and 0.170 g (1.034 mmol) of 3-(chloromethyl)pyridine hydrochloride were stirred at 80° C. in 5.0 mL of anhydrous CH3CN. The reaction was monitored by HPLC and UPLC-MS. After 1 h at 80° C., the insoluble inorganic materials were filtered off and the filtrate was concentrated in vacuo to give a yellowish residue. This residue was dissolved in CH2Cl2, washed with brine, H2O, dried over Na2SO4 and concentrated in vacuo to give pure methyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate (0.257 g, 1.034 mmol, quantitative yield). The product was used for the next step without further manipulation.
Name
1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]([C:10]([OH:12])=[O:11])[CH2:4]1.[CH:13](N(C(C)C)CC)(C)C.[I-].[Na+].Cl.ClC[C:27]1[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=1>CC#N.C(Cl)Cl>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([CH2:2][C:27]2[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=2)[CH2:4][CH:5]1[C:10]([O:12][CH3:13])=[O:11] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN1CC(C(CC1)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
0.155 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.17 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble inorganic materials were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellowish residue
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine, H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(CN(CC1)CC=1C=NC=CC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.034 mmol | |
| AMOUNT: MASS | 0.257 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
